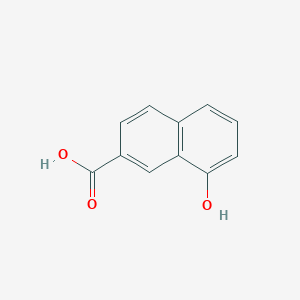

8-Hydroxynaphthalene-2-carboxylic acid

Description

Contextualizing 8-Hydroxynaphthalene-2-carboxylic Acid within Naphthalene (B1677914) Chemistry Research

Naphthalene, the simplest polycyclic aromatic hydrocarbon, consists of two fused benzene (B151609) rings. knowde.com Its derivatives are fundamental building blocks in the synthesis of a wide range of chemicals, including dyes, pigments, pharmaceuticals, and resins. knowde.comekb.eg The introduction of functional groups, such as hydroxyl and carboxyl groups, onto the naphthalene skeleton gives rise to a diverse class of compounds known as hydroxynaphthalene carboxylic acids. These compounds are significant intermediates in various industrial syntheses.

The specific positioning of these substituents dramatically influences the chemical and physical properties of the resulting isomer. In the case of this compound, the hydroxyl and carboxylic acid groups are located on different rings of the naphthalene structure. This arrangement distinguishes it from isomers where the functional groups are on the same ring, such as those with ortho (1,2), meta (1,3), or para (1,4) substitutions.

A particularly relevant concept in naphthalene chemistry is the "peri-interaction," which describes the through-space interaction between substituents at the 1 and 8 positions of the naphthalene ring. This proximity can lead to unique chemical behaviors, such as the formation of strong intramolecular hydrogen bonds. For instance, in the isomer 8-hydroxy-1-naphthoic acid, the close spatial arrangement of the hydroxyl and carboxyl groups results in a significant intramolecular hydrogen bond, which in turn affects the molecule's conformation, stability, and reactivity. While not a direct peri-relationship, the 8,2-substitution in this compound places the functional groups in a distinct spatial orientation that could influence its electronic properties and potential for intermolecular interactions, setting it apart from other isomers.

Historical Development of Research on Hydroxynaphthalene Carboxylic Acids

The study of hydroxynaphthalene carboxylic acids has a rich history intertwined with the development of synthetic organic chemistry and the dye industry in the late 19th and early 20th centuries. A key historical method for the synthesis of these compounds is the Kolbe-Schmitt reaction, which involves the carboxylation of a phenoxide or naphtholate.

For example, a well-documented industrial process involves the reaction of potassium β-naphtholate with carbon dioxide under elevated temperature and pressure to produce a mixture of 2-hydroxy-6-naphthoic acid and 3-hydroxy-2-naphthoic acid. google.com The separation of these isomers can be achieved by leveraging their different acid strengths, allowing for selective precipitation at different pH levels. google.com While this historical context is crucial for understanding the synthesis of the broader class of hydroxynaphthalene carboxylic acids, specific details regarding the first synthesis or isolation of this compound are not extensively documented in readily available literature. The synthesis of specific isomers often requires tailored synthetic routes to achieve the desired substitution pattern, and the historical focus has largely been on isomers with more direct industrial applications, such as those used in the production of azo dyes and high-performance polymers. google.com

Current Research Landscape and Emerging Areas in this compound Studies

The current research landscape for this compound appears to be an area with considerable room for exploration. Unlike some of its isomers, which are well-established as intermediates in various applications, dedicated studies on the 8,2-isomer are limited.

One interesting, though isolated, finding is the identification of this compound (referred to as 8HNCA in the study) as a synthetic quinolinecarboxylic acid that is coexpressed with indole-3-carboxylic acid in the coelenterate Hydra. biosynth.com This biological context suggests a potential, yet unexplored, role in biological systems or as a lead compound for biochemical studies. The same source mentions that 8HNCA can be hydroxylated to produce 8-hydroxyquinoline (B1678124) carboxylic acid, a substrate for putidaredoxin reductase, and can be enzymatically converted to intermediates in tyrosine synthesis. biosynth.com

Structure

3D Structure

Properties

IUPAC Name |

8-hydroxynaphthalene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O3/c12-10-3-1-2-7-4-5-8(11(13)14)6-9(7)10/h1-6,12H,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPCQQOXOXNMOIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)C(=O)O)C(=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70624934 | |

| Record name | 8-Hydroxynaphthalene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70624934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5776-28-3 | |

| Record name | 8-Hydroxynaphthalene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70624934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-hydroxynaphthalene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemo Synthetic Pathways of 8 Hydroxynaphthalene 2 Carboxylic Acid and Its Isomers

Direct Carboxylation Approaches to Hydroxynaphthalene Carboxylic Acids

Direct carboxylation involves the introduction of a carboxylic acid group onto the naphthol backbone in a single step. The Kolbe-Schmitt reaction is the classical method for this transformation, involving the reaction of a phenoxide with carbon dioxide under pressure and heat. wikipedia.org However, modern variations aim to improve regioselectivity and reaction conditions.

Regioselective Carboxylation of 2-Naphthol (B1666908) with Supercritical CO2

A notable advancement in direct carboxylation is the use of supercritical carbon dioxide (scCO₂). Research has demonstrated a direct regioselective method for preparing 2-hydroxynaphthalene-6-carboxylic acid from 2-naphthol using scCO₂. scirp.orgresearchgate.net This process is conducted under specific conditions of pressure and temperature, typically around 10 MPa and 473 K (200 °C). scirp.orgresearchgate.net The use of scCO₂ as both a reactant and a solvent offers a more environmentally benign alternative to traditional organic solvents. The highest occupied molecular orbital (HOMO) distribution of the naked 2-naphtholate is localized on the 1-position of the naphthalene (B1677914) ring, which would typically favor an attack by CO₂ at that position. scirp.org However, the reaction conditions and presence of other reagents can alter this selectivity.

Role of Alkali Carbonates (e.g., K₂CO₃) in Regioselectivity and Yield Optimization

The presence of alkali carbonates, such as potassium carbonate (K₂CO₃), plays a crucial role in directing the carboxylation of 2-naphthol. Studies have shown that increasing the molar ratio of K₂CO₃ to 2-naphthol leads to a significant increase in both the yield and the regioselectivity for 2-hydroxynaphthalene-6-carboxylic acid. scirp.org The maximum yield, approximately 20 mol% with respect to 2-naphthol, was achieved with a 10-fold molar excess of K₂CO₃. scirp.orgresearchgate.net This effect is attributed to the interaction between the potassium cation and the naphtholate, influencing the position of the electrophilic attack by CO₂.

| Molar Ratio (K₂CO₃ : 2-Naphthol) | Yield of 2-hydroxynaphthalene-6-carboxylic acid (%) |

|---|---|

| 1 | ~5 |

| 5 | ~15 |

| 10 | ~20 |

Comparison with Conventional Kolbe-Schmitt Reaction Alternatives

The conventional Kolbe-Schmitt reaction typically involves the preparation of dry alkali metal naphthoxides from naphthols using strong bases like sodium hydroxide, followed by carboxylation with CO₂ in a pressure vessel. wikipedia.orgscirp.org The regioselectivity of the carboxylation (i.e., whether the carboxyl group adds to the 1, 3, or 6-position of 2-naphthol) is sensitive to factors like the choice of alkali metal cation, temperature, and pressure. wikipedia.orgresearchgate.netresearchgate.net

The direct carboxylation method using supercritical CO₂ and K₂CO₃ offers several advantages over the traditional Kolbe-Schmitt process. scirp.orgresearchgate.net A key benefit is the avoidance of strong alkalis for preparing the naphthoxide salt, which simplifies the procedure. scirp.org Furthermore, the potassium carbonate used in the reaction can potentially be recovered and reused, making the process more economical and sustainable. scirp.orgresearchgate.net

| Feature | Conventional Kolbe-Schmitt Reaction | Supercritical CO₂ with K₂CO₃ |

|---|---|---|

| Base Requirement | Strong alkali (e.g., NaOH, KOH) | Weaker base (K₂CO₃) |

| Solvent | Often solvent-free or high-boiling solvents | Supercritical CO₂ |

| Key Product (from 2-Naphthol) | Isomer mixture, sensitive to conditions | Regioselective for 2-hydroxy-6-naphthoic acid |

| Process Steps | 1. Naphthoxide preparation 2. Desiccation 3. Carboxylation scirp.org | Single-pot direct carboxylation scirp.org |

| Reagent Recoverability | More complex | K₂CO₃ is potentially recoverable scirp.orgresearchgate.net |

Multi-Step Synthesis Strategies

When direct carboxylation does not yield the desired isomer or when more complex starting materials are used, multi-step synthetic pathways are employed. These routes offer greater control over the final product structure.

Synthesis from Naphthalene Derivatives and Substituted Phenols

Hydroxynaphthalene carboxylic acids can be synthesized from various functionalized naphthalene precursors. For instance, 6-hydroxynaphthalene-1-carboxylic acid can be prepared from naphthalene-1-carboxylic acid via sulfonation to yield 1-carboxynaphthalene-6-sulphonic acid, followed by an alkali fusion step. google.com Another approach involves the condensation of a pre-existing hydroxynaphthalene carboxylic acid with other molecules. An example is the synthesis of N-substituted 1-hydroxynaphthalene-2-carboxanilides, which is achieved by condensing 1-hydroxy-2-naphthoic acid with various substituted anilines using phosphorus trichloride (B1173362). nih.gov Similarly, 4-hydroxynaphthalene-1-carboxylic acid can be synthesized in the laboratory by reacting p-hydroxybenzoic acid, a substituted phenol (B47542), with ammonia (B1221849) and sodium hydroxide. biosynth.com

Acylation Followed by Oxidation Processes

An alternative multi-step strategy involves the initial acylation of a naphthol, followed by oxidation to form the carboxylic acid group. A Friedel-Crafts acylation of a naphthol derivative can be performed to introduce a keto-group at a specific position on the naphthalene ring. rsc.org For example, a regioselective ortho-C-acylation of naphthols can be achieved using carboxylic acids as acylating agents in the presence of a zinc chloride catalyst, often under microwave irradiation. rsc.org

The resulting hydroxyaryl ketone can then be oxidized to the corresponding α-hydroxycarbonyl compound. acs.org Subsequent oxidation steps can convert this intermediate into the final carboxylic acid. This pathway provides a versatile route to various isomers, as the position of the initial acylation can be controlled by the choice of catalyst and reaction conditions.

Preparation of Hydroxy Aromatic Carboxylic Acids via Carbonylation of Hydroxy Aromatic Halides

The synthesis of hydroxy aromatic carboxylic acids, including isomers of hydroxynaphthalene carboxylic acid, can be achieved through the carbonylation of hydroxy aromatic halides. This method involves the introduction of a carboxyl group by reacting an aryl halide with carbon monoxide in the presence of a transition metal catalyst, typically palladium. youtube.comnih.govorganic-chemistry.org The process offers a direct route to these valuable compounds, which are important intermediates in the production of polymers, dyes, and pharmaceuticals. google.com

The reaction is generally carried out using a palladium catalyst, such as palladium(II) acetate, which facilitates the insertion of carbon monoxide into the aryl-halide bond. organic-chemistry.org The choice of ligands, bases, and solvents can significantly influence the reaction's efficiency and selectivity. A ligand-free palladium-catalyzed hydroxycarbonylation of aryl halides has been developed, providing high yields of the corresponding aromatic carboxylic acids at room temperature and atmospheric pressure. organic-chemistry.org This method is operationally simple and scalable. organic-chemistry.org

Key steps in the catalytic cycle typically involve the oxidative addition of the aryl halide to the palladium(0) complex, followed by CO insertion to form an acyl-palladium complex. Subsequent reaction with a nucleophile, such as water or an alcohol, releases the carboxylic acid or ester, respectively, and regenerates the active catalyst. youtube.com For the synthesis of hydroxy-substituted acids, the hydroxyl group on the aromatic ring is a critical consideration due to its electron-donating nature, which can interfere with the reaction. epo.org However, by carefully selecting reaction conditions, such as using a reactive alcohol solvent, the carbonylation reaction can be enhanced to produce good yields. epo.org

For instance, the synthesis of 6-hydroxy-2-naphthoic acid has been demonstrated starting from 6-bromo-2-naphthol. epo.org This process highlights the viability of carbonylation for converting bromonaphthol derivatives into their corresponding carboxylic acids.

Table 1: Parameters in Palladium-Catalyzed Carbonylation of Aryl Halides

| Parameter | Description | Examples |

| Catalyst | The transition metal complex that facilitates the reaction. | Palladium(II) acetate, Palladium-triphenylphosphine complexes. youtube.comorganic-chemistry.org |

| CO Source | The reagent that provides the carbonyl group. | Carbon monoxide gas, Potassium formate (B1220265) (in situ CO generation). organic-chemistry.orgorganic-chemistry.org |

| Base | Neutralizes the hydrogen halide formed during the reaction. | Potassium carbonate, Triethylamine. youtube.comorganic-chemistry.org |

| Solvent | The medium in which the reaction is conducted. | Poly(ethylene glycol)-400 (PEG 400), Water, Toluene. organic-chemistry.orggoogle.com |

| Substrate | The starting hydroxy aromatic halide. | (Hetero)aryl iodides, bromides, and chlorides. nih.gov |

Conversion from Methoxy-Naphthalene Precursors through Ether Cleavage

A common and effective strategy for the synthesis of hydroxynaphthalene carboxylic acids involves the cleavage of a methoxy (B1213986) ether group on a naphthalene precursor. This method is advantageous as methoxy-naphthalene derivatives are often more stable and easier to handle during the construction of the carbon skeleton than the corresponding hydroxy compounds. The ether cleavage is typically the final step in the synthetic sequence.

The synthesis of 6-hydroxy-2-naphthoic acid from a methoxy precursor provides a clear example of this pathway. The process begins with β-naphthol, which is converted in several steps to 6-methoxy-2-bromonaphthalene. epo.org This intermediate is then carbonated via its Grignard reagent to yield 6-methoxy-2-naphthoic acid. epo.org The final and crucial step is the dealkylation of the methoxy group. This is achieved by treating the 6-methoxy-2-naphthoic acid with a strong acid, such as hydrobromic acid (HBr) in aqueous acetic acid, to cleave the methyl ether and afford the desired 6-hydroxy-2-naphthoic acid in good yield. epo.org

Various reagents can be employed for the cleavage of aryl methyl ethers, with the choice depending on the other functional groups present in the molecule. Common reagents include strong protic acids like HBr and HI, and Lewis acids such as boron tribromide (BBr₃).

Table 2: Common Reagents for Aryl Methyl Ether Cleavage

| Reagent | Conditions | Advantages/Disadvantages |

| Hydrobromic Acid (HBr) | Typically used in aqueous acetic acid at elevated temperatures. epo.org | Effective and relatively inexpensive; harsh conditions may not be suitable for sensitive substrates. |

| Boron Tribromide (BBr₃) | Used in an inert solvent like dichloromethane, often at low temperatures. | Very effective and works under milder conditions than HBr; reagent is corrosive and moisture-sensitive. |

| Hydroiodic Acid (HI) | Similar to HBr, often used in acetic acid. | Highly effective; can be more reactive than HBr. |

| Lithium and Naphthalene | Reductive cleavage using an excess of lithium and a catalytic amount of naphthalene, followed by methanolysis. organic-chemistry.org | Non-hydrolytic and works under reductive conditions. organic-chemistry.org |

This synthetic route allows for the strategic protection of a reactive hydroxyl group as a methoxy ether while other necessary chemical transformations are performed on the naphthalene ring system.

Synthesis via Amidomethylation and Oxidation of Naphthalene-2-sulphonic Acid

An alternative industrial route has been developed for the synthesis of hydroxynaphthalene carboxylic acids, starting from the readily available and inexpensive naphthalene-2-sulphonic acid. google.com This multi-step process involves the introduction of a one-carbon unit onto the naphthalene ring, which is subsequently oxidized to a carboxylic acid.

The synthesis pathway proceeds as follows:

Amidomethylation: Naphthalene-2-sulphonic acid is first subjected to an amidomethylation reaction. This reaction introduces an amidomethyl group (-CH₂-NH-COR) onto the naphthalene nucleus. google.com

Hydrolysis: The resulting amidomethylation products are then hydrolyzed to yield 1-aminomethylnaphthalene-6-sulphonic acid. google.com

Oxidation: The aminomethyl group of 1-aminomethylnaphthalene-6-sulphonic acid is oxidized to a carboxyl group, forming 1-carboxynaphthalene-6-sulphonic acid. google.com

Alkali Fusion: The final step involves an alkali fusion of 1-carboxynaphthalene-6-sulphonic acid. This high-temperature reaction with a strong base, such as potassium hydroxide, simultaneously replaces the sulphonic acid group with a hydroxyl group and ensures the carboxyl group is in its salt form. Subsequent acidification yields the final product, 6-hydroxynaphthalene-1-carboxylic acid. google.com

This synthetic route is particularly notable for its use of industrially accessible starting materials and its ability to be carried out on a large scale. google.com The sequence of reactions allows for the regioselective introduction of the carboxyl and hydroxyl groups onto the naphthalene core.

Green Chemistry Principles in 8-Hydroxynaphthalene-2-carboxylic Acid Synthesis

The application of green chemistry principles to the synthesis of this compound and its isomers is focused on reducing the environmental impact of the chemical processes. This involves the use of less hazardous solvents, alternative energy sources to improve efficiency, and the development of solvent-free reaction conditions to minimize waste.

Utilization of Supercritical CO₂ as a Green Solvent

Supercritical carbon dioxide (scCO₂) has emerged as a promising green solvent for chemical synthesis. researchgate.netresearchgate.net It is non-toxic, non-flammable, inexpensive, and readily available. epa.gov Its properties as a solvent can be finely tuned by adjusting temperature and pressure, allowing for control over solubility and reactivity. nih.gov After the reaction, CO₂ can be easily removed from the product mixture by simple depressurization, eliminating the need for complex and energy-intensive solvent removal steps. researchgate.net

In the context of synthesizing hydroxy aromatic carboxylic acids, scCO₂ is particularly relevant for carboxylation reactions, such as the Kolbe-Schmitt reaction. wikipedia.org In this reaction, a phenoxide is carboxylated using carbon dioxide under pressure. numberanalytics.com The use of scCO₂ can serve a dual purpose: acting as both the solvent and the carboxylating agent. This approach can enhance the mass transfer of CO₂ to the reactive sites of the substrate, potentially leading to higher reaction rates and yields. The low viscosity and high diffusivity of scCO₂ facilitate its penetration into solid reactants, which is beneficial for heterogeneous reaction systems. nih.gov

While specific studies on the synthesis of this compound in scCO₂ are not widely reported, the principles have been applied to similar systems. The use of scCO₂ aligns with green chemistry goals by replacing volatile organic compounds (VOCs) and simplifying product isolation. researchgate.net However, the requirement for high-pressure equipment can be a drawback. epa.gov The addition of a polar co-solvent, such as ethanol (B145695), can be used to modify the polarity of scCO₂ and improve the solubility of polar reactants. mdpi.com

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has become a valuable tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. researchgate.netnih.gov Microwave energy directly heats the reaction mixture through dielectric heating, resulting in rapid and uniform temperature increases. researchgate.net This can lead to different selectivities and product distributions compared to conventional heating.

This technology has been successfully applied to a wide range of organic transformations, including the synthesis of various heterocyclic compounds and aromatic derivatives. nih.govajrconline.org For example, the synthesis of coumarin-3-carboxylic acids and 2-quinolinone-fused γ-lactones has been significantly expedited using microwave irradiation. nih.gov The synthesis of 8-anilinonaphthalene-1-sulfonic acid (ANS) derivatives has been achieved through a microwave-assisted Ullmann reaction in water, demonstrating the compatibility of this technique with aqueous and green solvents. nih.gov

In the synthesis of hydroxynaphthalene carboxylic acids, microwave assistance could be applied to several key reactions:

Kolbe-Schmitt Reaction: Microwave heating could potentially reduce the high temperatures and long reaction times typically required.

Ester Hydrolysis: The cleavage of methoxy or ester protecting groups can be accelerated.

Carbonylation Reactions: Microwave heating can enhance the rate of palladium-catalyzed carbonylation reactions.

The efficiency of microwave-assisted synthesis often depends on the polarity of the reactants and the solvent. Polar molecules interact more strongly with the microwave field, leading to more efficient heating. researchgate.net The development of microwave-assisted protocols for the synthesis of this compound offers a pathway to more energy-efficient and rapid production. researchgate.net

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Feature | Conventional Heating | Microwave-Assisted Synthesis |

| Heating Mechanism | Conduction and convection; slow and non-uniform. | Dielectric heating; rapid and uniform. researchgate.net |

| Reaction Time | Often hours to days. | Typically minutes. nih.govresearchgate.net |

| Energy Efficiency | Lower, as the entire vessel and surroundings are heated. | Higher, as only the reaction mixture is heated. |

| Yields & Purity | Variable; may lead to more side products due to prolonged heating. | Often higher yields and cleaner reactions. researchgate.net |

Solvent-Free Reaction Conditions

Performing chemical reactions under solvent-free or solid-state conditions is a cornerstone of green chemistry, as it eliminates the need for potentially hazardous and environmentally damaging solvents. ias.ac.in This approach simplifies experimental procedures, reduces waste generation, and can lower operational costs. ias.ac.in

Solvent-free reactions can be carried out by grinding solid reactants together, sometimes with a catalytic amount of a liquid to initiate the reaction, or by heating a mixture of the neat reactants. ias.ac.in The Kolbe-Schmitt reaction, a primary method for synthesizing hydroxy aromatic carboxylic acids, is often performed under conditions that can be adapted to be solvent-free. wikipedia.org The traditional process involves heating a solid alkali metal phenoxide with carbon dioxide gas under high pressure, which can be considered a gas-solid phase reaction. numberanalytics.com

Recent advancements have explored carrying out reactions by grinding solids together in a mortar and pestle or a ball mill. This mechanical energy input can facilitate reactions between solids without the need for a solvent. For the synthesis of this compound or its isomers, a solvent-free approach could involve the intimate mixing of solid sodium or potassium 8-hydroxynaphthoxide with a source of CO₂ under pressure and thermal conditions. This minimizes waste streams and avoids the challenges associated with solvent separation and purification.

The benefits of solvent-free synthesis include:

Reduced Pollution: Elimination of volatile organic compounds (VOCs). ias.ac.in

Cost Savings: No expenditure on solvents or their disposal. ias.ac.in

Simplified Procedures: Easier product isolation and purification. ias.ac.in

Potentially Higher Efficiency: High concentration of reactants can lead to faster reaction rates.

While not all reactions are amenable to solvent-free conditions, their application in the synthesis of hydroxynaphthalene carboxylic acids represents a significant step towards more sustainable chemical manufacturing.

Mechanistic Investigations and Reactivity Studies of 8 Hydroxynaphthalene 2 Carboxylic Acid

Reaction Mechanisms of the Carboxylic Acid Functionality

The carboxylic acid group is a primary site of chemical reactivity in 8-Hydroxynaphthalene-2-carboxylic acid. Its reactions are predominantly characterized by nucleophilic acyl substitution, where a nucleophile replaces the hydroxyl moiety of the carboxyl group.

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is a fundamental reaction class for carboxylic acid derivatives. libretexts.org The general mechanism proceeds through a two-stage addition-elimination process. vanderbilt.edumsu.edu Initially, a nucleophile attacks the electrophilic carbonyl carbon, breaking the pi bond and forming a tetrahedral intermediate. Subsequently, this intermediate collapses, reforming the carbonyl double bond and expelling the leaving group. uomustansiriyah.edu.iq

For a carboxylic acid like this compound, the hydroxyl (-OH) group is a poor leaving group. libretexts.org Consequently, direct nucleophilic acyl substitution is generally slow. libretexts.org Reaction conditions often require an acid catalyst to protonate the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon and makes it more susceptible to nucleophilic attack. libretexts.org Alternatively, the hydroxyl group can be converted into a better leaving group, for instance, by reaction with thionyl chloride to form an acyl chloride, which is significantly more reactive towards nucleophiles. libretexts.org

The relative reactivity of carboxylic acid derivatives toward nucleophilic acyl substitution generally follows this order, from most to least reactive: Acyl Halides > Acid Anhydrides > Esters > Amides. libretexts.org Carboxylic acids themselves are less reactive than acyl halides and anhydrides. msu.edu

Fischer Esterification Mechanism (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation)

Fischer esterification is a classic acid-catalyzed nucleophilic acyl substitution reaction that converts a carboxylic acid and an alcohol into an ester and water. byjus.comorganic-chemistry.org The reaction is an equilibrium process, and to favor the formation of the ester, an excess of the alcohol is typically used, or the water generated is removed from the reaction mixture. masterorganicchemistry.comlibretexts.org The mechanism involves a sequence of six distinct, reversible steps, often abbreviated as PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation). masterorganicchemistry.com

The mechanism, as it applies to this compound, can be summarized as follows:

| Step | Name | Description |

| 1 | Protonation | The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, activating the carbonyl group and making the carbon atom more electrophilic. libretexts.org |

| 2 | Addition | The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral oxonium ion intermediate. byjus.com |

| 3 | Deprotonation | A base (such as another molecule of the alcohol or water) removes a proton from the oxonium ion to yield a neutral tetrahedral intermediate. masterorganicchemistry.com |

| 4 | Protonation | One of the hydroxyl groups of the tetrahedral intermediate is protonated by the acid catalyst, converting it into a good leaving group (water). masterorganicchemistry.com |

| 5 | Elimination | The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water. byjus.com |

| 6 | Deprotonation | The protonated ester is deprotonated by a base to yield the final ester product and regenerate the acid catalyst. masterorganicchemistry.com |

Intramolecular Cyclization and Lactone Formation

Hydroxycarboxylic acids have the potential to undergo intramolecular esterification, where the hydroxyl group acts as the nucleophile attacking the carboxylic acid group within the same molecule to form a cyclic ester, known as a lactone. tutorchase.com This reaction is a form of nucleophilic acyl substitution. tutorchase.com The feasibility and rate of lactone formation are highly dependent on the stability of the resulting ring, with five- and six-membered rings (γ- and δ-lactones, respectively) being the most common and stable. tutorchase.com

In the specific case of this compound, the hydroxyl and carboxylic acid groups are located on the same naphthalene (B1677914) ring system. However, their relative positioning at the C8 and C2 positions means that a direct intramolecular cyclization would require the formation of a large, sterically strained seven-membered ring fused to the naphthalene core. Such formations are generally not favored under standard conditions. The geometry of the naphthalene skeleton places these functional groups too far apart for the facile formation of a stable lactone ring. While intramolecular cyclization is a key reaction for many hydroxy acids, the specific topology of this compound makes this pathway less probable compared to its isomers where the functional groups are in closer proximity.

Photochemical Reaction Mechanisms

The aromatic naphthalene core of this compound makes it susceptible to photochemical reactions upon absorption of ultraviolet light. These reactions can lead to oxidation of the ring system or decarboxylation of the acid functionality.

Photo-oxidation Processes

The photo-oxidation of naphthalene and its derivatives, such as naphthols, can occur through several mechanistic pathways. Upon irradiation, the molecule is promoted to an excited state. This excited molecule can react with oxygen, often involving the formation of reactive oxygen species like singlet oxygen or superoxide (B77818) radicals.

A plausible mechanism for the photo-oxidation of this compound involves the generation of a hydroxyl radical (•OH) in photo-Fenton-like systems, which can then attack the electron-rich naphthalene ring. researchgate.net This leads to the formation of hydroxylated derivatives. The phenolic -OH group makes the ring system particularly susceptible to oxidation, potentially leading to the formation of naphthoquinones and other degradation products.

| Potential Intermediate/Product | Formation Pathway |

| Naphthoxyl Radical | Homolytic cleavage of the phenolic O-H bond upon photoexcitation. |

| Radical Cation | Photoinduced electron transfer from the excited naphthalene ring to an electron acceptor. |

| Dihydroxylated Naphthalenes | Attack by hydroxyl radicals generated from photosensitized processes. |

| Naphthoquinones | Further oxidation of hydroxylated intermediates. |

Photodecarboxylation Mechanisms

Photodecarboxylation is a photochemical reaction in which a carboxylic acid loses a molecule of carbon dioxide (CO₂). researchgate.net This process is of significant interest as it can be responsible for the photodegradation of various pharmaceuticals and is used in organic synthesis to generate radical intermediates. researchgate.net For aromatic carboxylic acids, the mechanism typically begins with the absorption of a photon, promoting the molecule to an excited singlet or triplet state.

Intramolecular Hydrogen Atom Transfer in Photoreactions

The phenomenon of excited-state intramolecular proton transfer (ESIPT) is a significant photoreaction pathway for molecules that possess both a proton-donating group (like a hydroxyl group) and a proton-accepting group (like a carbonyl group) in close proximity. mdpi.com In the context of this compound, the molecular structure features a hydroxyl group (-OH) at the C8 position and a carboxylic acid group (-COOH) at the C2 position. While these groups are not adjacent, certain conformations might facilitate intramolecular hydrogen bonding, particularly between the hydroxyl proton and the carbonyl oxygen of the carboxylic acid group.

Upon absorption of light, the molecule is promoted to an electronically excited state. In this state, the acidity of the phenolic hydroxyl group and the basicity of the carbonyl oxygen are significantly increased. mdpi.com This change in electronic distribution drives the transfer of a proton from the hydroxyl group to the carbonyl oxygen. mdpi.com This process is exceptionally fast, often occurring on a picosecond or even femtosecond timescale. nih.gov

The ESIPT reaction results in the formation of a transient tautomeric species. nih.gov This keto-tautomer is itself in an excited state and is responsible for a characteristic fluorescence emission with a large Stokes shift, meaning the emission occurs at a significantly longer wavelength than the initial absorption. nih.gov The molecule then returns to the ground state, and a reverse proton transfer typically occurs, regenerating the original enol form. The efficiency and dynamics of ESIPT can be influenced by factors such as solvent polarity and the presence of intermolecular hydrogen bonding. researchgate.net Studies on analogous molecules like 2-hydroxy-9H-carbazole-1-carboxylic acid have demonstrated dual fluorescence, with the normal Stokes-shifted band originating from the initial excited species and the tautomer emission band arising from the species formed after ESIPT. nih.gov

Mechanisms of Photoremovable Protecting Group (PPG) Release

Derivatives of this compound can be engineered to function as photoremovable protecting groups (PPGs), also known as photocages. researchgate.netrsc.org These systems allow for the spatial and temporal control over the release of a bioactive molecule or "cargo" upon irradiation with light. acs.org The core principle involves covalently attaching a molecule of interest (e.g., a carboxylic acid, phosphate, or amine) to the hydroxyl group of the hydroxynaphthalene scaffold via a photolabile linker. nih.gov

The mechanism of release is initiated by the absorption of a photon, which promotes the PPG to an excited state. From this excited state, the reaction proceeds through a heterolytic cleavage of the bond connecting the protecting group to the cargo molecule. In many quinoline- and naphthalene-based systems, the photolysis is believed to occur through a solvent-assisted photoheterolysis (SN1) reaction mechanism. instras.com

For a hypothetical derivative, such as an 8-(acyloxymethyl)naphthalene-2-carboxylic acid, the proposed mechanism would involve the following steps:

Photoexcitation: The naphthalene chromophore absorbs light, transitioning to an excited singlet or triplet state.

Formation of an Intermediate: In the excited state, the molecule undergoes a rapid chemical transformation. This can involve the elimination of the protected group to form a reactive quinomethane-type intermediate.

Nucleophilic Trapping: The highly electrophilic intermediate is then trapped by a nucleophile present in the medium, which is typically water in biological systems.

Cargo Release: This trapping step is irreversible and results in the release of the cargo molecule and the formation of a photoproduct derived from the protecting group.

The quantum yield of release, which is a measure of the efficiency of the photoreaction, is a critical parameter for a useful PPG. acs.org For a PPG to be effective, especially in biological applications, it should have a high quantum yield at a wavelength that is not harmful to the system, typically in the near-UV or visible range. acs.orginstras.com

Oxidative and Reductive Transformations

Oxidative Cleavage of Hydroxynaphthalenes

The naphthalene ring system, including its hydroxylated derivatives, is susceptible to oxidative cleavage, a reaction that breaks carbon-carbon bonds within the aromatic rings to form smaller, oxygenated molecules. masterorganicchemistry.com One of the most common methods for achieving this transformation is ozonolysis. libretexts.org When a hydroxynaphthalene derivative is treated with ozone (O₃), the ozone attacks the electron-rich double bonds of the aromatic system. researchgate.net

The reaction mechanism begins with the electrophilic addition of ozone to a C=C bond, forming an unstable primary ozonide (molozonide). libretexts.org This intermediate rapidly rearranges into a more stable secondary ozonide. Subsequent work-up of the ozonide determines the final products. libretexts.org

Reductive Work-up (e.g., using zinc or dimethyl sulfide) typically yields aldehydes and ketones.

Oxidative Work-up (e.g., using hydrogen peroxide) further oxidizes the initial fragments to carboxylic acids. masterorganicchemistry.com

In the case of this compound, the ozone would preferentially attack one of the two rings. The presence of the electron-donating hydroxyl group and the electron-withdrawing carboxylic acid group would influence the regioselectivity of the attack. The cleavage of the ring would result in the formation of complex difunctional or trifunctional aliphatic compounds containing aldehyde, ketone, and carboxylic acid groups. For instance, the ozonolysis of unsubstituted naphthalene is known to produce 2-formylcinnamaldehyde. tandfonline.comresearchgate.net A similar cleavage pattern would be expected for its derivatives, though the final products would be more complex due to the existing substituents.

Reduction of Formyl Groups in Derivatives

The reduction of formyl (aldehyde) groups on derivatives of this compound is a key transformation for synthesizing related compounds, such as those with hydroxymethyl substituents. The choice of reducing agent is crucial as it determines the selectivity of the reaction, particularly in the presence of the carboxylic acid group. researchgate.net

Consider a hypothetical derivative, 8-hydroxy-6-formylnaphthalene-2-carboxylic acid . The reduction of the formyl group can be achieved with varying degrees of selectivity.

Selective Reduction of the Aldehyde: To reduce the aldehyde group to a primary alcohol (hydroxymethyl group) while leaving the carboxylic acid group intact, a mild reducing agent is required. Sodium borohydride (B1222165) (NaBH₄) is often the reagent of choice for this purpose, as it is generally not strong enough to reduce carboxylic acids. msu.edu The reaction is typically carried out in an alcoholic solvent like ethanol (B145695) or methanol (B129727). The mechanism involves the transfer of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of the aldehyde.

Reduction of Both Aldehyde and Carboxylic Acid: If the goal is to reduce both the formyl group and the carboxylic acid group, a much stronger reducing agent is necessary. Lithium aluminum hydride (LiAlH₄) is capable of reducing both functional groups to their corresponding primary alcohols. libretexts.org This reaction is typically performed in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous work-up to protonate the resulting alkoxide intermediates. libretexts.org

The table below summarizes the expected outcomes for the reduction of a formyl derivative.

| Reagent | Solvent | Formyl Group Product | Carboxylic Acid Group Product | Selectivity |

|---|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Ethanol/Methanol | -CH₂OH (Hydroxymethyl) | -COOH (Unchanged) | High (Aldehyde only) |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Ether/THF | -CH₂OH (Hydroxymethyl) | -CH₂OH (Hydroxymethyl) | Low (Reduces both) |

Electrochemical Oxidation of the Hydroxyl Group

The hydroxyl group of this compound can be oxidized electrochemically. This process is typically studied using techniques like cyclic voltammetry on a glassy carbon electrode. nih.govresearchgate.net The oxidation involves the transfer of electrons from the molecule to the electrode surface at a specific potential.

The electrochemical oxidation of phenolic compounds, such as hydroxynaphthalenes, is generally an irreversible process. nih.gov The mechanism begins with a one-electron transfer from the hydroxyl group to form a phenoxy radical. This is often followed by a proton loss to yield the radical anion. The potential at which this oxidation occurs is dependent on the pH of the solution and the molecular structure. proquest.com

The resulting radical is highly reactive and can undergo several subsequent reactions:

Dimerization: Two radicals can couple to form dimeric or polymeric products.

Further Oxidation: The radical can be further oxidized at a higher potential to a quinone-like species.

Reaction with Solvent/Electrolyte: The radical may react with components of the solvent or supporting electrolyte.

For hydroxynaphthalene derivatives, the oxidation peak potential is influenced by the nature and position of other substituents on the naphthalene ring. Electron-donating groups generally lower the oxidation potential, making the compound easier to oxidize, while electron-withdrawing groups have the opposite effect. In the case of this compound, the electron-withdrawing carboxylic acid group would be expected to increase the oxidation potential compared to unsubstituted 8-hydroxynaphthalene. Studies on related compounds have shown that the oxidation process is often diffusion-controlled. proquest.com

Condensation Reactions and Nucleophilic Additions

The carboxylic acid functional group in this compound is a primary site for condensation reactions. ck12.org A condensation reaction is one in which two molecules combine, typically with the elimination of a small molecule like water. libretexts.org A common example is Fischer esterification, where the carboxylic acid reacts with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid) to form an ester and water. ck12.orglibretexts.org

The mechanism for these reactions is generally a nucleophilic acyl substitution . msu.edu It involves two key steps:

Nucleophilic Addition: The carbonyl carbon of the carboxylic acid (or a more reactive derivative like an acyl chloride) is electrophilic. A nucleophile, such as the oxygen atom of an alcohol or the nitrogen atom of an amine, attacks this carbon. This breaks the C=O pi bond and forms a tetrahedral intermediate. suniv.ac.in

Elimination of a Leaving Group: The tetrahedral intermediate is unstable and collapses. The C=O double bond reforms, and a leaving group is expelled. For a carboxylic acid reacting with an alcohol, the leaving group is water. msu.edu

To increase the reactivity of the carboxylic acid, it can be converted into a more electrophilic derivative, such as an acyl chloride (by reacting with thionyl chloride, SOCl₂) or an acid anhydride (B1165640). unishivaji.ac.in These derivatives react more readily with nucleophiles. For example, the corresponding acyl chloride of this compound would react rapidly with an amine to form an amide, a reaction known as aminolysis. msu.edu

| Reactant | Nucleophile | Conditions | Product | Reaction Type |

|---|---|---|---|---|

| This compound | Alcohol (R'-OH) | Acid Catalyst (e.g., H₂SO₄), Heat | Ester | Fischer Esterification |

| 8-Hydroxynaphthalene-2-carbonyl chloride | Amine (R'-NH₂) | Base (e.g., Pyridine) | Amide | Aminolysis |

| 8-Hydroxynaphthalene-2-carbonyl chloride | Alcohol (R'-OH) | Base (e.g., Pyridine) | Ester | Alcoholysis |

Influence of Steric and Electronic Effects on Reactivity

The reactivity of this compound is intricately governed by the interplay of steric and electronic effects stemming from the hydroxyl (-OH) and carboxylic acid (-COOH) groups, as well as their specific positioning on the naphthalene ring. These effects dictate the molecule's behavior in various chemical transformations, influencing reaction rates, regioselectivity, and equilibrium positions.

Electronic Effects:

The electronic landscape of the naphthalene core is significantly modulated by the push-pull nature of its substituents. The hydroxyl group at the C-8 position acts as a powerful electron-donating group through resonance (mesomeric effect), enriching the electron density of the aromatic system, particularly at the ortho and para positions. This activating effect makes the ring more susceptible to electrophilic attack.

Steric Effects:

Steric hindrance plays a crucial role in the reactivity of this compound, particularly concerning reactions involving the functional groups and the peri-position (C-1). The proximity of the C-8 hydroxyl group to the C-1 position can sterically encumber the approach of reagents to this site. This is a well-documented phenomenon in naphthalene chemistry, where the peri-hydrogens at C-1 and C-8 are spatially close.

The following table summarizes the expected influence of electronic and steric effects on different types of reactions involving this compound, based on general principles of organic chemistry.

| Reaction Type | Electronic Effect Influence | Steric Effect Influence | Predicted Outcome |

| Electrophilic Aromatic Substitution | The -OH group is a strong activator and ortho-, para-director. The -COOH group is a strong deactivator and meta-director. | The peri-position (C-1) is sterically hindered by the C-8 hydroxyl group. Bulky electrophiles may face restricted access to positions adjacent to existing substituents. | Substitution is likely favored at positions activated by the hydroxyl group and not significantly hindered, such as C-5 and C-7. The overall reaction rate will be slower than that of 2-naphthol (B1666908) but faster than that of 2-naphthoic acid. |

| Esterification of the Carboxylic Acid | The electron-withdrawing nature of the naphthalene ring can slightly increase the electrophilicity of the carboxyl carbon. | The approach of the alcohol to the C-2 carboxylic acid is moderately hindered by the adjacent part of the naphthalene ring system. Very bulky alcohols may react slower. | The reaction proceeds under standard esterification conditions (e.g., Fischer esterification), but reaction rates may be lower compared to less hindered aliphatic carboxylic acids. |

| Reactions involving the Hydroxyl Group (e.g., Etherification) | The nucleophilicity of the hydroxyl oxygen is enhanced by the electron-donating nature of the naphthalene ring. | The C-8 position is sterically crowded, potentially hindering the approach of bulky electrophiles to the hydroxyl oxygen. | Reactions with smaller electrophiles are feasible. Larger reagents may lead to lower yields or require more forcing conditions due to steric hindrance from the peri-position. |

Detailed mechanistic studies and quantitative kinetic data are essential to fully elucidate the precise balance of these effects in determining the reactivity of this compound in various chemical transformations. Computational studies can also provide valuable insights into the transition state geometries and activation energies, further clarifying the roles of steric and electronic factors.

Computational and Theoretical Chemistry of 8 Hydroxynaphthalene 2 Carboxylic Acid

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a primary method in computational chemistry for studying the electronic structure of molecules. imperial.ac.uk It offers a balance between accuracy and computational cost, making it suitable for analyzing moderately sized organic molecules like 8-Hydroxynaphthalene-2-carboxylic acid. aps.orgnih.gov DFT calculations can elucidate a wide range of molecular properties by approximating the exchange-correlation energy, which accounts for the complex many-electron interactions.

A fundamental application of DFT is the optimization of the molecular geometry. researchgate.net This process computationally determines the most stable three-dimensional arrangement of atoms in the molecule by finding the minimum energy conformation on the potential energy surface. The resulting optimized structure provides key data on bond lengths, bond angles, and dihedral angles. researchgate.net For this compound, a full geometry optimization would reveal the precise spatial relationship between the hydroxyl (-OH) and carboxylic acid (-COOH) functional groups and the naphthalene (B1677914) core. This information is foundational for all other computational analyses of its electronic properties.

The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical for understanding a molecule's chemical reactivity and kinetic stability. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. ijarset.com

The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. For this compound, mapping the electron density of these orbitals would identify the most probable sites for nucleophilic and electrophilic attacks. Furthermore, the molecular electrostatic potential (MEP) surface can be calculated to visualize the charge distribution, identifying positive and negative regions that are crucial for predicting intermolecular interactions. ijarset.comchalcogen.ro

DFT calculations can be employed to predict the regioselectivity of chemical reactions. By modeling the reaction pathways of potential intermediates and transition states, their relative energies can be calculated to determine the most favorable reaction site. In the context of the carboxylation of a hydroxynaphthalene precursor, DFT could be used to evaluate whether the carboxyl group would preferentially add to a specific position on the naphthalene ring. This analysis involves calculating the activation energies for different reaction pathways, with the lowest energy path indicating the most likely product.

Natural Bond Orbital (NBO) analysis is a computational method used to study charge transfer, hyperconjugative interactions, and charge delocalization within a molecule, providing deep insights into its stability. ijarset.com The analysis examines interactions between filled (donor) and vacant (acceptor) orbitals and quantifies their stabilization energy, E(2). For this compound, NBO analysis would reveal the extent of electron delocalization between the naphthalene ring and the hydroxyl and carboxyl substituents. It also calculates the net atomic charges on each atom, offering a quantitative picture of the electron distribution and bond polarity throughout the molecule.

Molecules with extended π-conjugated electron systems can exhibit significant nonlinear optical (NLO) properties. DFT is a reliable method for calculating NLO parameters such as the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). rasayanjournal.co.in These parameters are essential for assessing a molecule's potential in NLO applications, such as frequency conversion and optical switching. conicet.gov.ardiva-portal.org The magnitude of the first hyperpolarizability (β) is a key determinant of a molecule's second-order NLO activity. rasayanjournal.co.in Theoretical calculations for this compound would help predict its potential as an NLO material.

Quantitative Structure-Activity Relationships (QSAR) and Molecular Descriptors

Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of a compound with its biological activity or other properties. This is achieved through the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's physicochemical characteristics. Several key descriptors have been computationally predicted for this compound. chemscene.com

These descriptors are valuable for predicting the molecule's behavior in various systems.

Topological Polar Surface Area (TPSA) : This descriptor is the sum of the surfaces of polar atoms (usually oxygen and nitrogen) in a molecule. It is a good predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration. A TPSA of 57.53 Ų suggests moderate cell permeability.

LogP : This value represents the logarithm of the partition coefficient between octanol (B41247) and water, indicating the molecule's lipophilicity or hydrophobicity. A LogP of 2.2436 suggests that the compound is moderately lipophilic. chemscene.com

Hydrogen Bond Acceptors/Donors : These counts indicate the potential for forming hydrogen bonds, which is crucial for molecular recognition and binding to biological targets. This compound has 2 hydrogen bond acceptors and 2 donors. chemscene.com

Rotatable Bonds : This descriptor counts the number of bonds that allow for free rotation, which relates to the conformational flexibility of the molecule. With only one rotatable bond, the molecule has a relatively rigid structure. chemscene.com

| Descriptor | Value | Reference |

|---|---|---|

| Topological Polar Surface Area (TPSA) | 57.53 Ų | chemscene.com |

| LogP | 2.2436 | chemscene.com |

| Number of Hydrogen Bond Acceptors | 2 | chemscene.com |

| Number of Hydrogen Bond Donors | 2 | chemscene.com |

| Number of Rotatable Bonds | 1 | chemscene.com |

Theoretical Studies on Substituent Effects on Reactivity

Theoretical studies are crucial for understanding how the hydroxyl (-OH) and carboxylic acid (-COOH) substituents influence the reactivity of the naphthalene scaffold in this compound. The positions of these groups (at C8 and C2, respectively) dictate their electronic influence on the aromatic system.

The reactivity of aromatic compounds is largely governed by the nature and position of their substituents. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) alter the electron density of the aromatic rings, thereby affecting their susceptibility to electrophilic or nucleophilic attack. In the case of this compound, the hydroxyl group generally acts as an activating, electron-donating group through resonance, while the carboxylic acid group is a deactivating, electron-withdrawing group.

Computational studies on related substituted naphthoic acids have utilized quantum mechanical methods to quantify these effects. researchgate.netajpchem.org Parameters such as total energy, HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) energy gap, chemical hardness, and molecular electrostatic potential (MEP) are calculated to describe the substituent effects in aromatic systems. researchgate.netajpchem.org

A hypothetical representation of how different substituents might affect the electronic properties of a naphthoic acid ring system is presented in the interactive table below. This data is illustrative and based on general principles observed in computational studies of substituted aromatic acids.

| Substituent at C8 | Substituent Effect | Predicted HOMO-LUMO Gap (eV) | Predicted Dipole Moment (Debye) | Implication for Reactivity |

| -H (Naphthalene-2-carboxylic acid) | Reference | 5.0 | 2.5 | Baseline reactivity |

| -OH (this compound) | Electron-donating | 4.7 | 3.1 | Increased reactivity towards electrophiles |

| -NO2 | Electron-withdrawing | 5.3 | 4.5 | Decreased reactivity towards electrophiles |

| -OCH3 | Strong electron-donating | 4.6 | 3.3 | Significantly increased reactivity towards electrophiles |

| -Cl | Halogen (inductive withdrawal, resonance donation) | 4.9 | 2.8 | Moderately decreased reactivity towards electrophiles |

Note: The values in this table are hypothetical and for illustrative purposes to demonstrate the expected trends based on substituent electronic effects.

Computational Modeling of Reaction Intermediates and Transition States

Computational modeling is a powerful tool for elucidating reaction mechanisms by characterizing the structures and energies of intermediates and transition states. For reactions involving this compound, density functional theory (DFT) is a commonly employed method. researchgate.net

Studies on related naphthoic acid derivatives have investigated rotational barriers of the carboxylic acid group as influenced by adjacent substituents. researchgate.netajpchem.org The rotation of the -COOH group can be critical in reactions where its orientation affects steric hindrance or participation in intramolecular interactions. Computational modeling can map the potential energy surface for such rotations, identifying the lowest energy conformations and the transition states connecting them.

Furthermore, computational methods can be applied to model specific reactions, such as esterification, decarboxylation, or electrophilic substitution. For example, in modeling the mechanism of a reaction, the geometry of the starting materials, products, and any proposed intermediates and transition states are optimized to find the lowest energy structures. The calculated energies of these species allow for the determination of activation energies and reaction enthalpies, providing a quantitative picture of the reaction pathway.

While specific studies on the reaction intermediates and transition states of this compound are not extensively documented in publicly available literature, the principles can be illustrated through studies on analogous systems. For example, ab initio calculations have been used to study the cyclization of 1,8-naphthalic acid, revealing a transition state involving intramolecular proton transfer. researchgate.net Similarly, the mechanism of phenol (B47542) carboxylation has been investigated, providing insights into the intermediates of this important reaction class. mdpi.com

A hypothetical reaction coordinate diagram for an electrophilic substitution on the naphthalene ring of this compound is presented below. This illustrates the type of information that can be obtained from computational modeling of a reaction pathway.

Hypothetical Reaction Coordinate Diagram for Electrophilic Aromatic Substitution

| Reaction Step | Species | Relative Energy (kcal/mol) | Brief Description |

| 1 | Reactants (this compound + Electrophile) | 0 | Starting materials |

| 2 | Transition State 1 (TS1) | +15 | Formation of the sigma complex |

| 3 | Intermediate (Sigma Complex) | +5 | Wheland intermediate |

| 4 | Transition State 2 (TS2) | +10 | Deprotonation to restore aromaticity |

| 5 | Products | -10 | Substituted product + H+ |

Note: The energy values are hypothetical and for illustrative purposes only.

Such computational models are invaluable for rationalizing experimental outcomes and for predicting the feasibility of new synthetic routes involving this compound. They can help identify the most likely sites of reaction, the stereochemical outcomes, and the influence of reaction conditions on the mechanism.

Derivatives, Analogues, and Structural Modifications of 8 Hydroxynaphthalene 2 Carboxylic Acid

Synthesis and Characterization of Novel Derivatives

The carboxylic acid group of 3-Hydroxynaphthalene-2-carboxylic acid is readily converted to its corresponding esters through processes such as the Fischer esterification. This classic acid-catalyzed reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst.

A specific example is the synthesis of Methyl 3-hydroxy-2-naphthoate. In a documented procedure, 3-hydroxy-2-naphthoic acid is dissolved in methanol (B129727) with concentrated sulfuric acid and refluxed overnight. Following an aqueous workup and extraction with ethyl acetate, the methyl ester is obtained as a yellow powder in high yield. lookchem.comchemicalbook.com

| Reactant 1 | Reactant 2 | Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 3-Hydroxy-2-naphthoic acid | Methanol | H₂SO₄ | Reflux, overnight | Methyl 3-hydroxy-2-naphthoate | 91% | lookchem.comchemicalbook.com |

This methyl ester serves as a key intermediate in the synthesis of more complex molecules, including chiral pharmaceutical compounds. lookchem.com

The synthesis of amide and anilide derivatives is another common modification of the carboxylic acid group. A notable class of these derivatives are the N-alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides, which have been investigated for their biological activities.

The general synthesis involves the condensation of 3-hydroxy-2-naphthoic acid with appropriately substituted anilines. A common method employs phosphorus trichloride (B1173362) (PCl₃) as a coupling agent in a dry solvent like chlorobenzene, often accelerated by microwave irradiation. ucj.org.ua This approach allows for the efficient formation of the amide bond, yielding the desired anilides. The reaction proceeds through the activation of the carboxylic acid by PCl₃, followed by nucleophilic attack from the aniline (B41778). Yields for this type of reaction can be quite high, often reaching up to 98% depending on the specific aniline and solvent used. ucj.org.ua

| Reactant 1 | Reactant 2 | Reagent | Solvent | Conditions | Product Type | Reference |

|---|---|---|---|---|---|---|

| 3-Hydroxy-2-naphthoic acid | Substituted Aniline | PCl₃ | Chlorobenzene, Toluene, Xylene | Microwave Irradiation or Conventional Heating | N-Aryl-3-hydroxynaphthalene-2-carboxanilide | ucj.org.ua |

The molecular structure of 3-Hydroxynaphthalene-2-carboxylic acid, with a hydroxyl group positioned ortho to the carboxylic acid group on the naphthalene (B1677914) ring, creates an excellent bidentate chelation site for metal ions. Both the phenolic oxygen and one of the carboxylic oxygen atoms can coordinate to a metal center, forming stable complexes.

Research has demonstrated the synthesis of a series of transition metal(II) complexes with 3-hydroxy-2-naphthoic acid (represented as L) and aminoguanidine (B1677879) (AG) as ligands. Complexes of manganese(II), iron(II), cobalt(II), and nickel(II) were synthesized with the general formula (AG)₂[M(L)₂]·2H₂O. In these structures, the deprotonated 3-hydroxy-2-naphthoate acts as a bidentate ligand, coordinating to the metal center through both the carboxylate and the phenolic oxygen atoms. Characterization by spectroscopic and analytical methods confirmed the composition and structure of these complexes.

| Metal Ion (M) | Ligand 1 (L) | Ligand 2 (AG) | General Formula | Reference |

|---|---|---|---|---|

| Mn(II) | 3-hydroxy-2-naphthoate | Aminoguanidine | (AG)₂[Mn(L)₂]·2H₂O | lookchem.com |

| Fe(II) | 3-hydroxy-2-naphthoate | Aminoguanidine | (AG)₂[Fe(L)₂]·2H₂O | lookchem.com |

| Co(II) | 3-hydroxy-2-naphthoate | Aminoguanidine | (AG)₂[Co(L)₂]·2H₂O | lookchem.com |

| Ni(II) | 3-hydroxy-2-naphthoate | Aminoguanidine | (AG)₂[Ni(L)₂]·2H₂O | lookchem.com |

The conversion of naphthol derivatives into naphthoquinones is a key transformation in the synthesis of many biologically active compounds. While a direct, high-yield oxidation of 3-Hydroxynaphthalene-2-carboxylic acid to a specific naphthoquinone derivative is not widely documented, related transformations provide insight into potential synthetic routes. For instance, the oxidative coupling of 2-hydroxy-3-alkyl-1,4-naphthoquinones using reagents like lead tetraacetate can produce dimeric structures. researchgate.net A common method for forming the 1,4-naphthoquinone (B94277) core involves the oxidation of naphthalene with an agent like chromium trioxide in acetic acid. orgsyn.org It is chemically plausible that 3-Hydroxynaphthalene-2-carboxylic acid could undergo oxidation, potentially accompanied by decarboxylation, to yield a hydroxy-naphthoquinone, although specific conditions for this transformation require further research.

Functionalization and Derivatization Strategies

A significant application of derivatives of 3-Hydroxynaphthalene-2-carboxylic acid is in the field of photochemistry, specifically as photoremovable protecting groups (PPGs), also known as "caging" groups. These groups allow for the spatial and temporal control over the release of a protected chemical species upon irradiation with light.

The (3-hydroxy-2-naphthalenyl)methyl moiety, which can be synthesized from 3-Hydroxynaphthalene-2-carboxylic acid, has been successfully used to protect or "cage" alcohols, phenols, and other carboxylic acids. Irradiation of these caged compounds with UV light results in a rapid and efficient release of the protected substrate, with quantum yields reported between 0.17 and 0.26.

The photochemical release mechanism involves the formation of a highly reactive intermediate, 2-naphthoquinone-3-methide. This transient species reacts quickly with water to regenerate the parent protecting group alcohol (3-hydroxy-2-naphthalenemethanol), making the process clean and efficient. The ability to trigger the release of a bioactive molecule at a specific time and location with light makes this a powerful tool in chemical biology and pharmacology.

Introduction of Formyl Groups and Other Substituents

The introduction of formyl (-CHO) groups and other substituents onto the 8-hydroxynaphthalene-2-carboxylic acid scaffold is a key strategy for creating derivatives with modified electronic and steric properties. Formylation, in particular, provides a reactive handle for further synthetic transformations. Several classical and modern organic reactions can be employed for the direct formylation of electron-rich aromatic compounds like naphthols.

Common methods for the introduction of a formyl group onto an aromatic ring include the Reimer-Tiemann, Vilsmeier-Haack, and Duff reactions. These reactions are particularly effective for hydroxy-aromatic compounds due to the activating effect of the hydroxyl group. wikipedia.orglscollege.ac.in

The Reimer-Tiemann reaction involves the ortho-formylation of phenols using chloroform (B151607) in a basic solution. wikipedia.orgbyjus.com The reactive species is dichlorocarbene (B158193) (:CCl₂), which is generated in situ from chloroform and a strong base. lscollege.ac.inbyjus.com The electron-rich phenoxide ion attacks the electrophilic dichlorocarbene, preferentially at the ortho position. Subsequent hydrolysis of the resulting dichloromethyl intermediate yields the aldehyde. wikipedia.org This method is effective for naphthols as well. wikipedia.orglscollege.ac.in

The Vilsmeier-Haack reaction is another widely used method for formylating electron-rich aromatic and heteroaromatic compounds. ijpcbs.comambeed.com This reaction employs a Vilsmeier reagent, typically a chloroiminium salt, which is formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). wikipedia.orgchemistrysteps.com The Vilsmeier reagent acts as the electrophile that attacks the activated aromatic ring. The resulting iminium ion is then hydrolyzed during workup to afford the aryl aldehyde. wikipedia.orgchemistrysteps.com This reaction is generally applicable to phenols and anilines. wikipedia.org

The Duff reaction is a formylation method that uses hexamethylenetetramine (HMTA) as the formyl source in the presence of an acid, typically boric acid or glycerol. This reaction is often used for the formylation of highly activated phenols. A related synthesis converted 7-hydroxy-4-methylcoumarin into 8-formyl-7-hydroxy-4-methylcoumarin using the Duff reaction, highlighting its applicability to similar phenolic systems. researchgate.net

Beyond formylation, other substituents can be introduced through various electrophilic aromatic substitution reactions, leveraging the activated nature of the naphthalene ring system.

| Reaction Name | Reagents | Reactive Electrophile | General Applicability |

|---|---|---|---|

| Reimer-Tiemann Reaction | Chloroform (CHCl₃), Strong Base (e.g., NaOH) | Dichlorocarbene (:CCl₂) | Phenols, Naphthols, electron-rich heterocycles wikipedia.orglscollege.ac.in |

| Vilsmeier-Haack Reaction | DMF, POCl₃ | Chloroiminium salt (Vilsmeier Reagent) | Electron-rich aromatic and heteroaromatic compounds ijpcbs.comchemistrysteps.com |

| Duff Reaction | Hexamethylenetetramine (HMTA), Acid (e.g., boric acid) | Iminium species derived from HMTA | Highly activated phenols researchgate.net |

Stereochemical Aspects of Derivatives and Reaction Products

The stereochemistry of this compound derivatives can be complex, with potential for axial chirality, particularly in sterically hindered systems. This form of stereoisomerism, known as atropisomerism , arises from restricted rotation around a single bond. ijpsr.comnih.gov Atropisomers are stereoisomers that can be isolated as distinct conformers due to a high energy barrier to rotation. ijpsr.com

In the context of naphthalene derivatives, atropisomerism can occur when bulky substituents are placed in positions that interfere with free rotation around a C-C single bond, such as the bond connecting the naphthalene core to a substituent. For instance, studies on 1,8-disubstituted naphthalenes have shown that hindered rotation can lead to the existence of stable anti and syn atropisomers that are observable by NMR spectroscopy at ambient temperatures. acs.orgacs.org The size of the rotational barrier is sensitive to the position and nature of the substituents. acs.org

While this compound itself is not atropisomeric, its derivatives, especially those with bulky groups introduced at positions flanking the carboxylic acid or hydroxyl group, could exhibit this phenomenon. The steric strain created by these substituents can raise the energy barrier for rotation high enough to allow for the isolation of individual atropisomeric conformers. ijpsr.com

The stability of atropisomers is often quantified by their half-life of interconversion. Oki defined atropisomers as conformers with a half-life of more than 1000 seconds at a given temperature. ijpsr.com This thermal stability is a key feature that distinguishes them from other types of conformers. ijpsr.com The separation of atropisomers can be achieved through chiral resolution techniques, and their selective synthesis (atropo-enantioselective synthesis) can be accomplished using chiral auxiliaries or catalysts. ijpsr.com

The field of atroposelective synthesis has seen significant advancements, including the development of catalytic methods to control axial chirality. acs.org For example, rhodium-catalyzed click chemistry has been used to create biaxially chiral triazoles with high diastereoselectivity and enantioselectivity. acs.org Such strategies could potentially be adapted for the synthesis of atropisomeric derivatives of this compound.

| Concept | Description | Relevance to Naphthalene Derivatives |

|---|---|---|

| Atropisomerism | A type of axial chirality arising from hindered rotation around a single bond, leading to isolable stereoisomers. ijpsr.comnih.gov | Can occur in naphthalene derivatives with bulky substituents that restrict rotation around C-C bonds. acs.orgacs.orgresearchgate.net |

| Rotational Barrier | The energy required to overcome the steric hindrance and allow for interconversion between atropisomers. | The magnitude of the barrier determines the stability and isolability of the atropisomers. acs.org |

| Anti and Syn Isomers | Descriptors for the relative orientation of substituents in atropisomeric systems. | Observed in 1,8-disubstituted naphthalenes, where the ratio of isomers can be influenced by solvent and temperature. acs.orgacs.org |

| Atroposelective Synthesis | A synthetic strategy that favors the formation of one atropisomer over another. ijpsr.com | Can be achieved using chiral auxiliaries or catalysts to control the stereochemical outcome of a reaction. ijpsr.comacs.org |

Advanced Applications in Chemical Sciences

Polymer Science and Engineering

The bifunctional nature of 8-Hydroxynaphthalene-2-carboxylic acid, possessing both a nucleophilic hydroxyl group and an electrophilic carboxylic acid group, renders it a suitable monomer for step-growth polymerization, leading to the formation of aromatic polyesters.

Monomer for Aromatic Polyesters (e.g., Vectran®)

Aromatic polyesters are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. They are often liquid crystalline polymers (LCPs), which exhibit highly ordered structures in the melt phase, allowing for the production of materials with outstanding properties.

One of the most commercially significant LCPs is Vectran®, a fiber renowned for its high strength, modulus, and impact resistance. It is crucial to note, however, that Vectran® is synthesized by the acidolysis of p-hydroxybenzoic acid and 6-hydroxy-2-naphthoic acid . patsnap.commdpi.com The mechanism for this polycondensation is complex, involving the acetylation of the hydroxyl groups followed by heating to eliminate acetic acid and form the high molecular weight polymer. mdpi.com

While the 8-hydroxy isomer is not used in Vectran®, its structural similarity to the 6-hydroxy isomer suggests its potential as a monomer for other aromatic polyesters. The position of the hydroxyl group on the naphthalene (B1677914) ring significantly influences the geometry of the resulting polymer chain, which in turn affects its liquid crystalline properties, melting point, and solubility. The introduction of the 8-hydroxy isomer would create a distinct kink in the polymer backbone compared to the more linear 6-hydroxy isomer, leading to different material properties. Research into copolyesters using various hydroxynaphthoic acid isomers allows for the fine-tuning of properties like melting temperature and heat deflection temperature for specific applications in the electrical and electronics industries. patsnap.com

Table 1: Comparison of Monomers Used in Aromatic Polyesters

| Monomer | Polymer Application | Resulting Polymer Property Influence |

|---|---|---|